molecular formula C16H18N4S B1493722 N-Demethyl Olanzapine-d8 CAS No. 786686-82-6

N-Demethyl Olanzapine-d8

Cat. No. B1493722
CAS RN: 786686-82-6
M. Wt: 306.5 g/mol
InChI Key: FHPIXVHJEIZKJW-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethyl Olanzapine-d8 is a derivative of Olanzapine, an antipsychotic drug . It is a stable isotope labelled metabolite . The molecular formula is C16 2H8 H10 N4 S and the molecular weight is 306.46 . It is used in neurological drugs and muscle relaxants .


Synthesis Analysis

The synthesis of N-Demethyl Olanzapine-d8 involves the metabolic action of CYP1A2 . A study has reported the quantification of olanzapine and its metabolites in human body fluids using liquid chromatography–tandem mass spectrometry .


Molecular Structure Analysis

The molecular structure of N-Demethyl Olanzapine-d8 is complex. It contains a thienobenzodiazepine core, which is a heterocyclic compound containing a diazepine ring fused to a thiophene and a benzene ring . The InChI representation of the molecule is provided by LGC Standards .


Physical And Chemical Properties Analysis

N-Demethyl Olanzapine-d8 is a neat product . The molecular formula is C16 2H8 H10 N4 S and the molecular weight is 306.46 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

In Vitro Characterization of Olanzapine Metabolism

Olanzapine, an atypical antipsychotic, undergoes complex metabolism involving cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferase (UGT) enzymes. A study highlighted the significant role of CYP2C8 in OLZ-N-demethylation, contributing to oxidative metabolism of Olanzapine. This research provides a deeper understanding of the metabolic pathways and kinetics involved in Olanzapine metabolism, including its demethylated derivative, N-Demethyl Olanzapine (Korprasertthaworn et al., 2015).

Metabolic and Endocrinal Effects of N-Demethyl-Olanzapine

Research has shown that N-desmethyl-olanzapine (DMO), a primary metabolite of Olanzapine, has a direct impact on metabolic and endocrinal parameters, especially under conditions of metabolic disturbance. Interestingly, DMO was found to ameliorate insulin resistance and improve energy expenditure, suggesting its metabolic effects differ from the parent compound Olanzapine (Zhang et al., 2019).

Glucuronidation and Genetic Variability in Metabolism

The glucuronidation of Olanzapine, predominantly by UGT1A4, is a major metabolic pathway. Variants of UGT enzymes significantly affect the rate of Olanzapine glucuronidation. This variability is crucial in understanding individual responses to the drug, which might also extend to its metabolites like N-Demethyl Olanzapine (Erickson-Ridout et al., 2011).

Correlation of N-Demethyl-Olanzapine with Metabolic Parameters

A study examining the relationship between N-desmethyl-olanzapine concentrations and metabolic parameters revealed negative correlations with glucose and insulin levels, suggesting a role of this metabolite in metabolic normalization. This finding underscores the significance of understanding how Olanzapine's metabolites interact with metabolic pathways (Lu et al., 2013).

Mechanism of Action

Target of Action

N-Demethyl Olanzapine-d8, also known as N-Desmethylolanzapine, is a metabolite of Olanzapine . Olanzapine is an atypical antipsychotic drug that functions as a selective monoaminergic antagonist . It has high binding affinity for the serotonin (5-HT 2A/2C), dopamine (D1–4), muscarinic (M1–5), histamine H1, and adrenergic α1 receptors . These receptors are the primary targets of Olanzapine and likely the targets of N-Demethyl Olanzapine-d8 as well.

Mode of Action

This means it binds to these receptors and blocks or dampens the neurotransmitter signals . Given that N-Demethyl Olanzapine-d8 is a metabolite of Olanzapine, it may have similar interactions with these receptors.

Biochemical Pathways

Olanzapine affects several biochemical pathways due to its broad spectrum of receptor antagonism. It primarily impacts the dopaminergic pathways in the mesolimbic system, which is associated with its antipsychotic effects . It also influences serotonergic, muscarinic, histaminergic, and adrenergic pathways, contributing to its diverse pharmacological profile

Pharmacokinetics

Olanzapine is extensively metabolized in the body to form various metabolites, including N-Demethyl Olanzapine-d8 . This metabolism is primarily carried out by the enzymes CYP1A2 and CYP2D6 . The metabolites, including N-Demethyl Olanzapine-d8, are pharmacologically inactive

Result of Action

The parent compound, olanzapine, has been shown to reduce symptoms of schizophrenia and bipolar disorder, likely due to its antagonistic effects on various neurotransmitter receptors . As N-Demethyl Olanzapine-d8 is a metabolite of Olanzapine, it is considered to be pharmacologically inactive .

Action Environment

The action, efficacy, and stability of N-Demethyl Olanzapine-d8 can be influenced by various environmental factors. These may include the individual’s metabolic rate, the presence of other drugs, and the individual’s overall health status. For instance, the activity of the CYP1A2 and CYP2D6 enzymes, which metabolize Olanzapine to N-Demethyl Olanzapine-d8, can be affected by other medications and certain lifestyle factors .

properties

IUPAC Name

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPIXVHJEIZKJW-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethyl Olanzapine-d8

Synthesis routes and methods

Procedure details

Starting material C (prepared according to the above, 140 mg, 0.53 mmol) was added to a mixture of dry dimethyl sulfoxide (1 ml), dry toluene (1 ml), and piperazine (140 mg, 1.6 mmol). The stirred solution was then heated at 125° C. under nitrogen for 5 h and cooled to room temperature. Then distilled water (2 ml) was added, while the temperature is kept below 25° C. After stirring at 5° C. for 30 minute, the suspension was cooled overnight and the solid D was filtered, washed with chilled water, and dried at 70° C. under reduced pressure; yield 69%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Demethyl Olanzapine-d8
Reactant of Route 2
N-Demethyl Olanzapine-d8
Reactant of Route 3
Reactant of Route 3
N-Demethyl Olanzapine-d8
Reactant of Route 4
Reactant of Route 4
N-Demethyl Olanzapine-d8
Reactant of Route 5
Reactant of Route 5
N-Demethyl Olanzapine-d8
Reactant of Route 6
N-Demethyl Olanzapine-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.